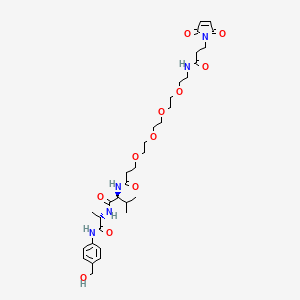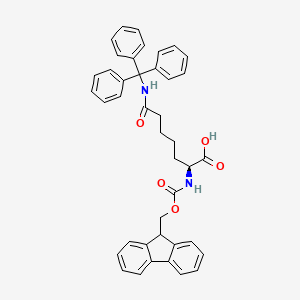
Fmoc-alpha-Me-L-Phg(4-OMe)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-alpha-Me-L-Phg(4-OMe)-OH: is a derivative of propanoic acid. It features a fluorenylmethoxycarbonyl (Fmoc) group and a methoxyphenyl group attached to the carbon chain. The Fmoc group is commonly used as a protecting group in peptide synthesis, making this compound particularly significant in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 9H-fluorene
- Methanol
- Sodium hydroxide
- Methanesulfonyl chloride
- 4-fluorophenol
- Thionyl chloride
- Diisopropylethylamine
- N,N’-dicyclohexylcarbodiimide
- N-hydroxysuccinimide
- 2-amino-3-(4-hydroxyphenyl)propanoic acid
- N,N-dimethylformamide
- Triethylamine
- Hydrochloric acid
- Sodium bicarbonate
- Ethyl acetate
- Methanol
-
Reaction Steps:
Step 1: 9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol.
Step 2: 9H-fluoren-9-ol is reacted with methanesulfonyl chloride and triethylamine to form (9H-fluoren-9-yl)methanesulfonate.
Step 3: The (9H-fluoren-9-yl)methanesulfonate is reacted with 4-fluorophenol and thionyl chloride to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonate.
Step 4: The (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonate is reacted with diisopropylethylamine and N,N’-dicyclohexylcarbodiimide to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl chloride.
Step 5: The (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl chloride is reacted with N-hydroxysuccinimide and N,N-dimethylformamide to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl N-hydroxysuccinimide ester.
Step 6: 2-amino-3-(4-hydroxyphenyl)propanoic acid is reacted with triethylamine and hydrochloric acid to form the protected amine.
Step 7: The protected amine is reacted with sodium bicarbonate and ethyl acetate to form the deprotected amine.
Step 8: The deprotected amine is reacted with the (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl N-hydroxysuccinimide ester to form Fmoc-alpha-Me-L-Phg(4-OMe)-OH.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the Fmoc moiety.
Substitution: The Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Basic conditions such as piperidine in dimethylformamide are used to remove the Fmoc group.
Major Products:
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Reduced derivatives of the Fmoc moiety.
Substitution: Deprotected amino acids ready for further peptide coupling.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
Industry:
Mecanismo De Acción
The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions to allow for the coupling of amino acids. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptides .
Comparación Con Compuestos Similares
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
- (S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino-4-methoxybutanoic acid
Uniqueness:
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-25(23(27)28,16-11-13-17(30-2)14-12-16)26-24(29)31-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZVFFSLZZBBQ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147752.png)
![[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147754.png)



![(2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylcarbamoyl)butanoic acid](/img/structure/B8147770.png)





